

A Comparative Guide to Kv7 Channel Activators: Ica 105665 versus Retigabine

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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent Kv7 potassium channel activators: **Ica 105665** (also known as PF-04895162) and retigabine (ezogabine). Both compounds have been investigated for their therapeutic potential in neuronal hyperexcitability disorders, primarily epilepsy, by targeting the voltage-gated potassium channels of the Kv7 (KCNQ) family. Activation of these channels leads to neuronal hyperpolarization, thereby reducing the probability of action potential firing and suppressing abnormal neuronal activity.

While retigabine was approved for clinical use before its eventual withdrawal from the market due to side effects, **Ica 105665**'s clinical development was discontinued. This guide aims to provide a comprehensive overview of their respective pharmacological profiles based on available experimental data to inform future research and drug development efforts in this area.

Mechanism of Action and Selectivity

Both **Ica 105665** and retigabine exert their primary pharmacological effect by acting as positive allosteric modulators of Kv7 channels. They bind to a hydrophobic pocket near the channel gate, stabilizing the open conformation and thereby increasing the potassium current.^[1] This action effectively dampens neuronal excitability.

Retigabine is a broad-spectrum activator of neuronal Kv7 channels, showing activity on Kv7.2, Kv7.3, Kv7.4, and Kv7.5 subunits.^{[2][3]} It is particularly potent on heteromeric Kv7.2/7.3 channels, which are the primary constituents of the M-current in neurons.^[3] However, at higher

concentrations (typically $\geq 10 \mu\text{M}$), retigabine has been shown to modulate GABA-A receptors, which may contribute to its overall anticonvulsant effect but also represents a potential source of off-target effects.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Ica 105665 is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[\[7\]](#)[\[8\]](#)[\[9\]](#) Unlike retigabine, it has been suggested to have a more selective profile with no reported activity on GABA-A receptors.[\[10\]](#)

In Vitro Potency and Efficacy

The potency of these compounds has been evaluated using electrophysiological techniques, primarily whole-cell patch-clamp recordings in cell lines expressing specific Kv7 channel subtypes.

Table 1: Comparative In Vitro Potency (EC50) of **Ica 105665** and Retigabine on Human Kv7 Channels

Kv7 Channel Subtype	Ica 105665 EC50	Retigabine EC50
Kv7.2/7.3	0.3 μM [8] [9]	0.92 - 2 μM [11] [12]
Kv7.3/7.5	1.5 μM [8]	Broadly active
Kv7.4	3.3 μM [8]	Broadly active

Note: Data is compiled from multiple sources and direct head-to-head comparative studies under identical experimental conditions are limited.

Preclinical In Vivo Efficacy

Both compounds have demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy. The maximal electroshock (MES) seizure model is a standard preclinical test indicative of efficacy against generalized tonic-clonic seizures.

Table 2: Comparative In Vivo Efficacy in the Maximal Electroshock (MES) Seizure Model

Compound	Animal Model	ED50
Ica 105665	Rat	0.9 mg/kg[13]
Retigabine	Mouse	~9.81 mg/kg[14]
Retigabine	Rat	~13.9 - 16.9 mg/kg[14]

Note: ED50 values can vary based on the specific experimental protocol and animal strain used.

Ica 105665 has also shown efficacy in other preclinical models including the 6 Hz, pentylenetetrazole, and electrical kindling models at doses ranging from <1 to 5 mg/kg.[7] Retigabine has also demonstrated efficacy in a wide array of seizure models.[15]

Clinical Efficacy and Development Status

Retigabine underwent extensive clinical development and was approved as an adjunctive treatment for partial-onset seizures in adults.[16] Integrated analysis of pivotal clinical trials (RESTORE 1 and 2) demonstrated its efficacy in reducing seizure frequency.[16][17] For instance, responder rates ($\geq 50\%$ reduction in seizure frequency) were significantly higher for retigabine at doses of 600 mg/day (35%), 900 mg/day (45%), and 1200 mg/day (50%) compared to placebo (21-24%).[17] However, retigabine was later withdrawn from the market due to concerns about long-term side effects, including retinal abnormalities and skin discoloration.[2]

Ica 105665 showed promising early clinical results. In a Phase IIa proof-of-concept study in patients with photosensitive epilepsy, single doses of **Ica 105665** (100, 400, and 500 mg) reduced the photoparoxysmal EEG response.[7][18][19][20] This provided evidence of its central nervous system penetration and engagement with neuronal Kv7 channels in humans.[7][19][20] However, the clinical development of **Ica 105665** was ultimately discontinued.

Table 3: Summary of Clinical Trial Results

Compound	Study Population	Key Findings
Ica 105665	Patients with photosensitive epilepsy	Single doses of 100, 400, and 500 mg reduced the photoparoxysmal EEG response. [7] [19] [20]
Retigabine	Adults with drug-resistant partial-onset seizures	Significant reduction in seizure frequency and higher responder rates compared to placebo at doses of 600, 900, and 1200 mg/day. [16] [17] [21] [22]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

A standard method to assess the potency and efficacy of Kv7 channel activators involves whole-cell patch-clamp recordings from cultured cells (e.g., CHO or HEK293 cells) stably expressing the Kv7 channel subunits of interest.

- **Cell Culture:** Cells are cultured under standard conditions and transfected with the cDNAs encoding the desired Kv7 subunits.
- **Electrophysiological Recording:** Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
- **Voltage Protocol:** To elicit Kv7 currents, cells are held at a holding potential of -80 mV and then subjected to depolarizing voltage steps (e.g., to +40 mV).
- **Compound Application:** The test compound (**Ica 105665** or retigabine) is applied via a perfusion system at various concentrations to determine the dose-response relationship and calculate the EC50 value.[\[11\]](#)[\[12\]](#)

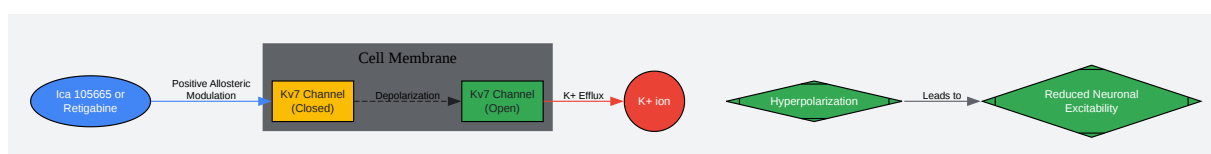
Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.

- **Animals:** Adult male mice or rats are typically used.
- **Drug Administration:** The test compound is administered orally or intraperitoneally at various doses.
- **Seizure Induction:** A brief electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered through corneal or ear-clip electrodes to induce a seizure.
- **Endpoint:** The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
- **Data Analysis:** The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.^{[23][24][25][26]}

Visualizations

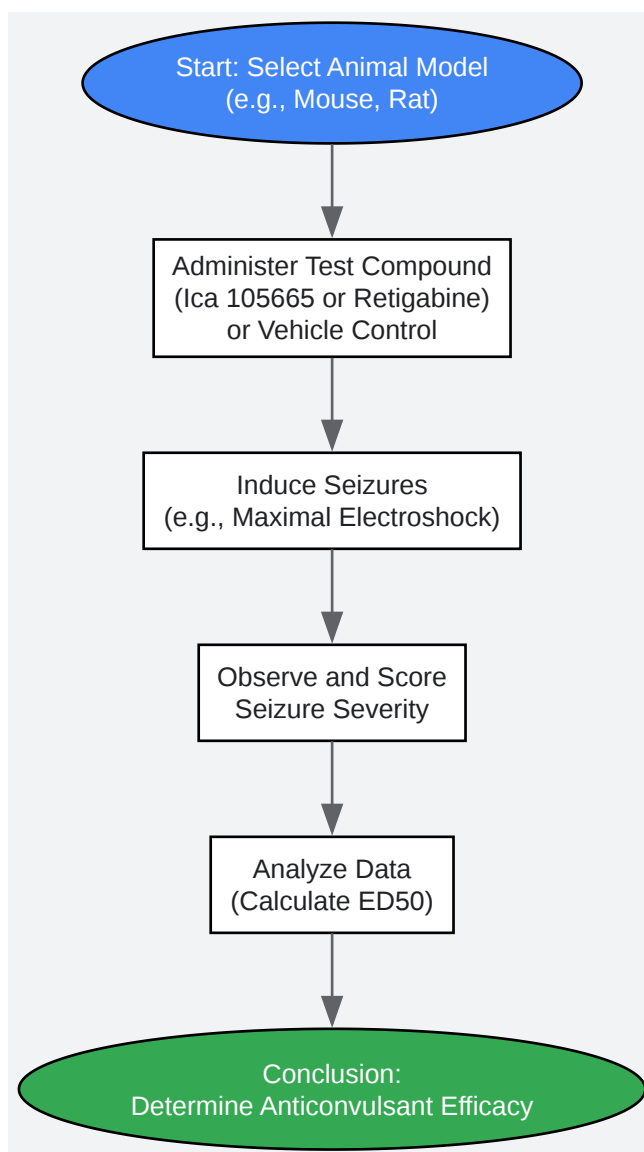
Signaling Pathway of Kv7 Channel Activation



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Caption: Mechanism of action of **Ica 105665** and retigabine on Kv7 channels.

Experimental Workflow for In Vivo Anticonvulsant Testing



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